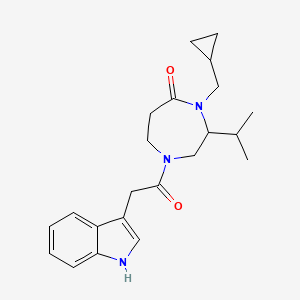![molecular formula C19H19N3O2 B5400330 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B5400330.png)
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBOX-15 is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes that are important for cell survival and proliferation. 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the modulation of cellular signaling pathways. 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is its broad range of biological activities, which make it a useful tool for studying a variety of cellular processes. However, one limitation of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide. One area of interest is the development of more potent and selective analogs of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide, which may lead to the development of new treatments for neurodegenerative diseases. Finally, the antimicrobial activity of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide suggests that it may have potential applications in the development of new antibiotics.
Métodos De Síntesis
The synthesis of 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with 2-phenylbutyric acid in the presence of a reducing agent. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In neuroscience, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In infectious diseases, 2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide has been shown to have antimicrobial activity against a variety of bacterial and fungal pathogens.
Propiedades
IUPAC Name |
2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-2-16(14-9-5-3-6-10-14)19(23)20-13-17-21-18(22-24-17)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGOULNXSKLYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5400250.png)

![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)

![2-(1H-benzimidazol-2-yl)-3-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B5400278.png)
![{3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5400285.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5400299.png)
![N-[1-(3-methylpyridin-2-yl)propyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5400314.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400316.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5400323.png)
![propyl 2-{[3-(2-furyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5400329.png)
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-6-methoxyindane-5-carboxamide](/img/structure/B5400352.png)
